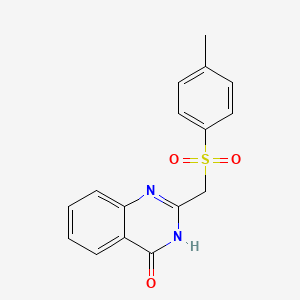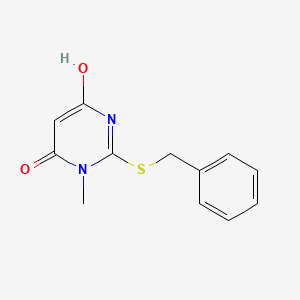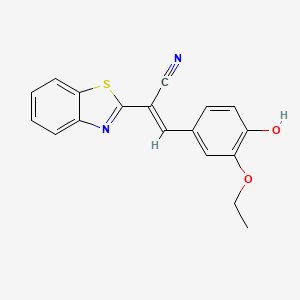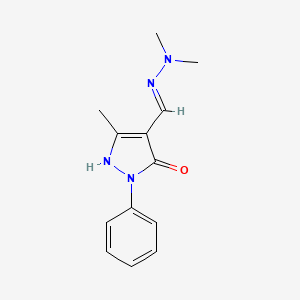![molecular formula C29H31F3N2O3 B3722886 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
描述
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its intricate molecular structure It consists of multiple aromatic rings, a trifluoromethoxy group, and a cyclohexane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione typically involves multistep organic synthesis. This begins with the preparation of the indole derivative, which is subsequently reacted with an appropriate aliphatic amine to form the indole-amino intermediate. The intermediate then undergoes a cyclization reaction under controlled conditions to yield the final cyclohexane-1,3-dione derivative. Key steps include:
Preparation of indole derivatives via Fischer indole synthesis.
Formation of amino intermediates using aliphatic amines.
Cyclization under acidic or basic conditions to form the cyclohexane ring.
Industrial Production Methods
Scaling up this compound's production for industrial purposes involves optimizing each step for yield, purity, and cost-efficiency. Common techniques include:
Use of continuous flow reactors for consistent reaction conditions.
Optimization of solvents and catalysts to enhance reaction rates.
Implementation of purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can modify its functional groups, altering the compound's reactivity.
Substitution: Nucleophilic or electrophilic substitutions at different positions on the aromatic rings.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction processes.
Nucleophiles or electrophiles like halogens or organometallics for substitution reactions.
Major Products Formed
The reactions can yield various products, depending on the reaction type and conditions. For example:
Oxidation may produce keto derivatives.
Reduction might result in alcohols or amines.
Substitution could lead to halogenated or alkylated compounds.
科学研究应用
This compound finds extensive use in scientific research across multiple domains:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe or ligand in studying protein interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in material science for developing new polymers or coatings with specific properties.
作用机制
The exact mechanism of action for this compound depends on its application. Generally, it may:
Interact with specific molecular targets, such as enzymes or receptors.
Influence biochemical pathways by binding to active sites or altering protein configurations.
Modify cellular processes by regulating gene expression or signal transduction.
相似化合物的比较
Similar Compounds
Similar compounds include:
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione.
2-[1-({2-[2-ethyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.
2-[1-({2-[2-methyl-5-(trifluoromethyl)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.
Uniqueness
Compared to its analogs, 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is unique due to:
The presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability.
Its specific molecular structure, which may confer unique binding properties and biological activities.
This compound's intricate structure and versatile reactivity make it a subject of ongoing research and development
属性
IUPAC Name |
2-[C-butyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-3-4-10-25(28-26(35)15-20(16-27(28)36)19-8-6-5-7-9-19)33-14-13-22-18(2)34-24-12-11-21(17-23(22)24)37-29(30,31)32/h5-9,11-12,17,20,34-35H,3-4,10,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLDUKBJIYTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B3722808.png)
![2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722818.png)
![3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B3722819.png)
![2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-[5-(4-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B3722820.png)
![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722830.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3722849.png)
![3-(3-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B3722852.png)
![2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3722863.png)


![3-bromo-N'-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide](/img/structure/B3722887.png)
![2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3722902.png)


